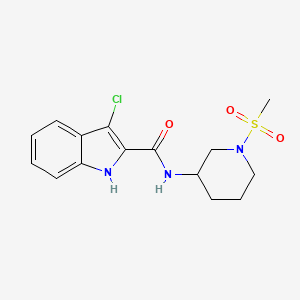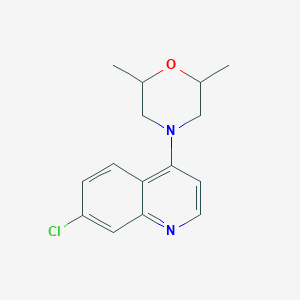
2-(2,3-dihydroindol-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dihydroindol-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications.
作用機序
2-(2,3-dihydroindol-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide A exerts its therapeutic effects by binding to and activating the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that regulates the expression of genes involved in various cellular processes, including cell growth and differentiation, inflammation, and detoxification. Activation of AhR by 2-(2,3-dihydroindol-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide A leads to the upregulation of genes involved in apoptosis, cell cycle arrest, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
2-(2,3-dihydroindol-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide A has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, reduction of oxidative stress and inflammation, and neuroprotection. These effects are mediated through the activation of AhR and the upregulation of genes involved in these processes.
実験室実験の利点と制限
One advantage of using 2-(2,3-dihydroindol-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide A in lab experiments is its specificity for AhR activation, which allows for the study of AhR-mediated cellular processes. However, one limitation is the potential for off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-(2,3-dihydroindol-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide A. One direction is the development of more potent and selective AhR agonists for therapeutic use. Another direction is the investigation of the role of AhR in various diseases and cellular processes, which may lead to the discovery of new therapeutic targets. Additionally, the use of 2-(2,3-dihydroindol-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide A in combination with other drugs may enhance its therapeutic efficacy and reduce potential side effects.
合成法
The synthesis of 2-(2,3-dihydroindol-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide A involves the reaction of 2,3-dihydroindole with N-(3-morpholin-4-ylsulfonylphenyl)acetamide in the presence of a catalyst, such as palladium on carbon. The resulting compound is then purified through column chromatography to obtain pure 2-(2,3-dihydroindol-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide A.
科学的研究の応用
2-(2,3-dihydroindol-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide A has been studied for its potential therapeutic applications in various fields of research, including cancer, neurodegenerative diseases, and inflammation. In cancer research, 2-(2,3-dihydroindol-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide A has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, 2-(2,3-dihydroindol-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide A has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, 2-(2,3-dihydroindol-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide A has been shown to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c24-20(15-22-9-8-16-4-1-2-7-19(16)22)21-17-5-3-6-18(14-17)28(25,26)23-10-12-27-13-11-23/h1-7,14H,8-13,15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXJUVWPVZCOGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC(=O)NC3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-Fluoro-4-pyridin-3-yloxyphenyl)methylamino]-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile](/img/structure/B7533192.png)
![N-[1-[(4-amino-4-oxobutyl)amino]-1-oxo-3-phenylpropan-2-yl]adamantane-1-carboxamide](/img/structure/B7533197.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylpropanamide](/img/structure/B7533202.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-hydroxy-1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B7533206.png)
![4-Chloro-2-methyl-5-[(2-phenyloxan-3-yl)methylamino]pyridazin-3-one](/img/structure/B7533208.png)


![1-(5-Chlorothiophen-2-yl)-4-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]butane-1,4-dione](/img/structure/B7533248.png)
![N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1,3-benzoxazol-2-amine](/img/structure/B7533251.png)
![2-tert-butyl-N-[2-methyl-5-(methylsulfamoyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7533255.png)
![N'-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide](/img/structure/B7533263.png)
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7533276.png)
![[5-[(2-Methoxyphenoxy)methyl]furan-2-yl]-(2-methyl-6-phenylmorpholin-4-yl)methanone](/img/structure/B7533288.png)